Trifluoroacetamide, N-(3,4-dichlorobenzyl)-
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Overview
Description
N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of dichlorophenyl and trifluoroacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 3,4-dichlorobenzylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dichlorobenzylamine+trifluoroacetic anhydride→N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]glycine
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of both dichlorophenyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. Its trifluoroacetamide moiety enhances its stability and reactivity compared to similar compounds.
Properties
CAS No. |
172218-36-9 |
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Molecular Formula |
C9H6Cl2F3NO |
Molecular Weight |
272.05 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-6-2-1-5(3-7(6)11)4-15-8(16)9(12,13)14/h1-3H,4H2,(H,15,16) |
InChI Key |
XLYGDNCUVFPXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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